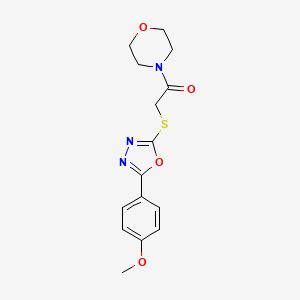

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-20-12-4-2-11(3-5-12)14-16-17-15(22-14)23-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZAMZQSOIPIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-chloro-1-morpholinoethanone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Pathway

The synthesis of this compound typically involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form an intermediate. This intermediate is then reacted with 2-chloro-1-morpholinoethanone under basic conditions to yield the final product. This method highlights the compound's accessibility for further research and application development.

Antimicrobial Properties

The presence of the oxadiazole moiety in this compound suggests potential antimicrobial activity. Studies on similar compounds have indicated effectiveness against various bacterial strains. For example:

| Compound | Activity Against | Reference |

|---|---|---|

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazole | E. coli, S. aureus | |

| 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid | Pseudomonas aeruginosa |

These findings suggest that derivatives of oxadiazole may have broad-spectrum antimicrobial effects.

Neuroprotective Effects

There is growing interest in the neuroprotective properties of oxadiazole derivatives. Research indicates that certain compounds can inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease:

| Compound | IC50 (nM) | Target |

|---|---|---|

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazole | 25 | Acetylcholinesterase |

This table illustrates the potential of similar compounds to serve as leads in drug development for neurodegenerative conditions.

Case Study: Anticancer Evaluation

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties using human tumor cell lines. The study reported that compounds with similar structures to 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone exhibited significant cytotoxicity against several cancer types.

Results Summary:

The study found that these compounds inhibited cell proliferation through apoptosis pathways and showed promise as potential chemotherapeutic agents.

Case Study: Antimicrobial Activity Assessment

Another research project focused on assessing the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that certain modifications in the oxadiazole structure enhanced antibacterial activity significantly.

Key Findings:

The study concluded that introducing different substituents on the oxadiazole ring could improve efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism by which 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone exerts its effects involves the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its antidepressant-like effects. Additionally, the compound’s interaction with serotonergic and nitric oxide pathways further enhances its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Pyrimidinylthio Derivatives

Compounds such as 2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives (4a–f) incorporate a pyrimidine-thioether group. However, the pyrimidine moiety may introduce steric hindrance or electronic effects distinct from the morpholino group in the target compound .

Triazole-Based Analogues

Derivatives like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the oxadiazole core with a triazole ring.

Imidazole-Oxadiazole Hybrids

Compounds such as 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () integrate imidazole and oxadiazole rings. These hybrids show antimicrobial activity, but the phenyl group at position 1 may reduce solubility compared to the morpholine ring .

Key Observations :

- Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to aryl-substituted analogues (e.g., 11a) .

- Cytotoxicity : Pyrimidinylthio derivatives (4a–g) show direct cytotoxicity, while the target compound’s morpholine group may enhance tissue penetration or reduce off-target effects .

- Synthetic Efficiency : Yields for oxadiazole derivatives range from 76–87% using S-alkylation strategies, suggesting scalable synthesis for the target compound .

Electronic and Steric Effects

- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in biological targets, whereas electron-withdrawing groups (e.g., sulfonyl in ) could alter binding kinetics .

- Steric Hindrance : The morpholine ring’s smaller size compared to bulkier substituents (e.g., imidazole in ) may reduce steric clashes in enzyme active sites .

Biological Activity

The compound 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacological agents, exhibiting a range of effects from antimicrobial to anticancer properties. This article reviews the biological activity of this specific compound, summarizing key findings from various studies.

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

- CAS Number : Not specified in the sources.

Biological Activity Overview

Research on oxadiazole derivatives indicates that they can exhibit significant biological activities, including:

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Certain oxadiazoles demonstrate activity against bacterial and fungal strains.

- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties.

Anticancer Activity

A study focusing on similar oxadiazole derivatives reported that compounds with a 4-methoxyphenyl group exhibited promising cytotoxicity against human cancer cell lines. For example, derivatives with IC50 values ranging from 0.9 to 4.5 µM were noted for their effectiveness against KB and Hep-G2 cells .

Table 1: Cytotoxicity of Related Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | KB | 0.9 |

| Compound B | Hep-G2 | 4.5 |

| Compound C | MCF-7 | 3.0 |

Antimicrobial Activity

Research has demonstrated that various oxadiazole derivatives possess antimicrobial properties. For instance, a compound structurally related to our target was isolated from fungal culture and showed inhibitory effects on the hatch and growth of Caenorhabditis elegans, indicating potential antiparasitic activity .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Compound D | C. elegans | Inhibitory |

| Compound E | Staphylococcus aureus | Effective |

| Compound F | Candida albicans | Moderate |

The mechanisms by which oxadiazoles exert their biological effects are varied:

- Cytotoxicity in Cancer Cells : The presence of specific substituents like methoxy groups may enhance the ability of these compounds to induce apoptosis in cancer cells by disrupting cellular metabolism or promoting reactive oxygen species (ROS) generation .

- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit key enzymes involved in microbial metabolism, leading to reduced viability of pathogenic organisms .

Case Studies

- In Vitro Studies : A series of in vitro tests demonstrated that certain oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

- Structure-Activity Relationship (SAR) : Research into the SAR of oxadiazoles has revealed that modifications at the phenyl ring can significantly affect biological activity, emphasizing the importance of molecular structure in drug design.

Q & A

Q. Methodology :

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance cytotoxicity, as seen in analogs with IC₅₀ values <20 μM .

- Morpholine ring modification : Introduce sulfonyl or piperidine groups to improve solubility and target affinity .

- Biological assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity screening and DPPH (2,2-diphenyl-1-picrylhydrazyl) for antioxidant activity .

Advanced: How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Q. Approach :

- Standardize assays : Ensure consistent cell lines (e.g., CCRF-CEM leukemia cells) and protocols (e.g., 48-hour incubation) .

- Control compounds : Include reference agents (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) .

- Statistical validation : Triplicate experiments with ANOVA analysis to confirm significance .

Advanced: What computational strategies are used to predict binding interactions of this compound with biological targets?

Q. Molecular docking :

- Software : AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., LOX enzyme for antioxidant activity) .

- Parameters : Grid boxes centered on catalytic residues, Lamarckian genetic algorithms for conformational sampling .

- Validation : Compare docking scores (e.g., binding energy <−8 kcal/mol) with experimental IC₅₀ values .

Advanced: How can hERG channel inhibition risks be assessed during preclinical development?

Q. Methodology :

- In vitro assays : Patch-clamp electrophysiology on hERG-transfected HEK293 cells .

- QSAR models : Use ADMET predictors to flag structural motifs (e.g., basic morpholine nitrogen) linked to hERG binding .

- Mitigation : Introduce polar groups (e.g., sulfonamides) to reduce lipophilicity and hERG affinity .

Advanced: What strategies enhance the metabolic stability of 1,3,4-oxadiazole derivatives in vivo?

Q. Approaches :

- Bioisosteric replacement : Substitute the oxadiazole ring with thiadiazole to resist enzymatic cleavage .

- Prodrug design : Mask the thioether group as a disulfide prodrug for controlled release .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Basic: Which analytical techniques are critical for assessing purity and stability?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates stability) .

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and track degradation via NMR .

Advanced: How can dual-acting derivatives (e.g., anticancer + antioxidant) be rationally designed?

Q. Design principles :

- Hybrid pharmacophores : Fuse 1,3,4-oxadiazole with phenolic or morpholine moieties to target multiple pathways .

- In silico screening : Prioritize compounds with balanced LogP (2–3) and topological polar surface area (~80 Ų) for membrane permeability and solubility .

- Dual assays : Test against cancer cell lines (e.g., MCF-7) and oxidative stress models (e.g., H₂O₂-induced ROS) in parallel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.